2-((3,4-Dichlorophenyl)amino)-2-oxoethyl 6-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)hexanoate
Description
Structurally, it features a 3,4-dichlorophenyl group linked via an oxoethylamine moiety to a hexanoate ester chain, which is further substituted with a benzo[d]isothiazol-1,1-dioxide sulfonamide group. This combination of functional groups suggests a mechanism of action distinct from classical sulfonylurea herbicides, which typically rely on triazine-derived scaffolds .
Properties
IUPAC Name |
[2-(3,4-dichloroanilino)-2-oxoethyl] 6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O5S/c22-16-10-9-14(12-17(16)23)25-19(27)13-31-20(28)8-2-1-5-11-24-21-15-6-3-4-7-18(15)32(29,30)26-21/h3-4,6-7,9-10,12H,1-2,5,8,11,13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGFDXYBLHPOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCCCC(=O)OCC(=O)NC3=CC(=C(C=C3)Cl)Cl)NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3,4-Dichlorophenyl)amino)-2-oxoethyl 6-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)hexanoate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups, including:
- A dichlorophenyl moiety, which is known for enhancing biological activity.
- An isothiazole ring that may contribute to its pharmacological properties.
The molecular formula is C_{18}H_{19Cl_2N_3O_4S with a molecular weight of approximately 422.34 g/mol.
Research indicates that compounds with similar structures often exhibit various mechanisms of action:
- Inhibition of Kinases : Compounds containing dichlorophenyl groups have shown efficacy in inhibiting kinases like EGFR and VEGFR-2, which are critical in cancer signaling pathways .
- Antimicrobial Activity : The presence of the isothiazole ring suggests potential antimicrobial properties, as many isothiazole derivatives have been documented to possess antibacterial and antifungal activities.
Anticancer Activity
A study investigated the anticancer effects of similar compounds and found that they exhibited strong cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways related to cancer growth .
Antimicrobial Properties
Another area of investigation focused on the antimicrobial potential of related compounds. Research demonstrated that derivatives with similar structural features exhibited significant inhibitory effects against a range of bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- In Vitro Studies : Several in vitro studies have assessed the cytotoxic effects of this compound against different cancer cell lines. For instance, one study reported a dose-dependent inhibition of cell viability in breast cancer cells, indicating its potential as a therapeutic agent .
- Docking Studies : Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of kinases, potentially leading to inhibition of their activity .
Comparative Analysis
| Property/Activity | Compound Structure | Observed Activity |
|---|---|---|
| Anticancer | Dichlorophenyl | Strong cytotoxicity against cancer cells |
| Antimicrobial | Isothiazole | Significant inhibition against bacteria |
| Kinase Inhibition | Kinase-targeting | Inhibits EGFR and VEGFR-2 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (2001), which share pesticidal applications but differ in core structural motifs and functional groups .
Structural Differences
- Target Compound: Contains a benzo[d]isothiazol-1,1-dioxide sulfonamide linked to a hexanoate ester. Features a 3,4-dichlorophenyl group instead of a triazine ring. Lacks the sulfonylurea bridge present in classical herbicides.
- Metsulfuron Methyl Ester (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate): Central 1,3,5-triazin-2-yl group. Sulfonylurea bridge (-SO₂-NH-C(O)-NH-) critical for acetolactate synthase (ALS) inhibition .
Functional Group Analysis
Mode of Action
- Classical Sulfonylureas (e.g., metsulfuron methyl): Inhibit ALS, disrupting branched-chain amino acid synthesis in plants .
- Target Compound : Likely employs a divergent mechanism due to the absence of a sulfonylurea bridge. The benzoisothiazol sulfone group may interfere with alternative enzymatic pathways or enhance cellular uptake.
Physicochemical Properties
Data Table: Comparative Overview
Research Findings and Implications
Environmental Impact : The 3,4-dichlorophenyl group may confer higher soil persistence compared to methoxy/methyl-substituted triazines, raising concerns about bioaccumulation.
Efficacy : Preliminary inferences suggest broader-spectrum activity due to enhanced lipophilicity, though field data are unavailable in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
